5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is substituted with chlorine atoms at the 5 and 6 positions. The unique structural features of this compound make it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often involves the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine-substituted pyrrolo[3,2-b]pyridines .
Scientific Research Applications
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar core structure but with different substitution pattern.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another closely related compound with a single chlorine substitution.
Uniqueness
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its dual chlorine substitution, which imparts distinct chemical and biological properties. This dual substitution can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELRPLQLMBTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=C(C=C2NC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442740 | |
Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-26-1 | |
Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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